molecular formula C23H31N7O4 B298721 ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

カタログ番号 B298721
分子量: 469.5 g/mol
InChIキー: UBCGWDSQIDGTEV-BUVRLJJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate, commonly known as ET-26-HCl, is a novel anticancer drug candidate that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target the microtubule network in cancer cells.

作用機序

ET-26-HCl targets the microtubule network in cancer cells, which is essential for cell division and proliferation. It binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization, leading to the formation of abnormal microtubules. These abnormal microtubules cause mitotic arrest and cell death. ET-26-HCl also disrupts the formation of the mitotic spindle, leading to chromosomal abnormalities and apoptosis.
Biochemical and Physiological Effects:
ET-26-HCl has been shown to have low toxicity and high selectivity towards cancer cells. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long elimination half-life. ET-26-HCl has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis. It has anti-inflammatory properties and can modulate the immune system, making it a potential candidate for combination therapy with immunotherapy.

実験室実験の利点と制限

ET-26-HCl has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has shown potent activity against various cancer cell lines, making it a promising candidate for further development. However, ET-26-HCl has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

将来の方向性

ET-26-HCl has shown promising results in preclinical studies, and several future directions can be explored to further develop this drug candidate. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its efficacy in combination with other chemotherapeutic agents or immunotherapy. ET-26-HCl can also be further evaluated for its potential as a targeted therapy for specific cancer types or subtypes. Clinical trials are needed to evaluate its safety and efficacy in humans and to determine its optimal dosage and administration schedule.

合成法

The synthesis of ET-26-HCl involves a multi-step process that starts with the reaction of 4-hydroxy-2-methoxyphenylacetic acid with ethyl chloroacetate to form ethyl {4-[2-(2-chloroacetyl)phenoxy]-2-methoxyphenyl}acetate. This intermediate is then reacted with hydrazine hydrate and 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine to form ET-26. The final step involves the reaction of ET-26 with hydrochloric acid to form ET-26-HCl.

科学的研究の応用

ET-26-HCl has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent antitumor activity against various human cancer cell lines, including breast, lung, colon, and prostate cancer. It has also demonstrated a synergistic effect when used in combination with other chemotherapeutic agents. ET-26-HCl has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network, leading to mitotic arrest and cell death.

特性

製品名

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

分子式

C23H31N7O4

分子量

469.5 g/mol

IUPAC名

ethyl 2-[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H31N7O4/c1-3-33-20(31)16-34-18-9-8-17(14-19(18)32-2)15-24-28-21-25-22(29-10-4-5-11-29)27-23(26-21)30-12-6-7-13-30/h8-9,14-15H,3-7,10-13,16H2,1-2H3,(H,25,26,27,28)/b24-15+

InChIキー

UBCGWDSQIDGTEV-BUVRLJJBSA-N

異性体SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

正規SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。